N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride
Description
This compound belongs to a class of benzo[d]thiazole derivatives featuring a morpholinopropyl group and a butyramide moiety. Its molecular formula is C₁₈H₂₄ClFN₃O₂S, with a molecular weight of 408.92 g/mol (estimated). The 4-fluorobenzo[d]thiazolyl core contributes to its electronic and steric profile, while the morpholinopropyl group enhances solubility through hydrogen bonding. The butyramide chain (four-carbon alkyl) distinguishes it from shorter-chain analogs like acetamides.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S.ClH/c1-2-5-16(23)22(9-4-8-21-10-12-24-13-11-21)18-20-17-14(19)6-3-7-15(17)25-18;/h3,6-7H,2,4-5,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVPEKRCHJIRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(C=CC=C3S2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved by the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
Attachment of the Butyramide Group: The benzothiazole intermediate is then reacted with butyryl chloride in the presence of a base such as triethylamine to form the butyramide derivative.
Introduction of the Morpholinopropyl Group: The final step involves the nucleophilic substitution reaction where the butyramide derivative is reacted with 3-chloropropylmorpholine in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the selection of solvents, reaction temperatures, and purification methods to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butyramide moiety, potentially yielding alcohol derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the butyramide moiety.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazole derivatives.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and targets.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The exact mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the morpholinopropyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- Halogen (F vs. Cl) : Fluorine’s smaller size and higher electronegativity improve metabolic stability and lipophilicity compared to chlorine .
- Amide Chain (Butyramide vs.
- Sulfonyl Groups (Tosyl/Phenylsulfonyl) : These groups introduce strong electron-withdrawing effects, which could modulate electronic interactions with biological targets .
Commercial and Research Relevance
Suppliers () list analogs like tosyl- and phenylsulfonyl-acetamides, indicating demand for structural diversification. The target compound’s butyramide moiety may represent optimization efforts to balance lipophilicity and solubility.
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole ring , a morpholinopropyl chain , and a butyramide moiety . Its molecular formula is , with a molecular weight of approximately 449.97 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClFN3O2S |
| Molecular Weight | 449.97 g/mol |
| CAS Number | 1216907-89-9 |
| Purity | Typically 95% |
Research indicates that this compound exhibits several key biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.
- Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells by activating the p53 pathway, leading to mitochondrial dysfunction and cell death.
- Antimicrobial Activity : Preliminary studies suggest the compound possesses antimicrobial properties against various pathogens.
Pharmacological Effects
The pharmacological effects of this compound have been evaluated in various studies:
- Anti-cancer Activity : In vitro studies have demonstrated that the compound inhibits the proliferation of human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The MTT assay results indicate significant cytotoxicity at certain concentrations.
- Anti-inflammatory Effects : The compound has been shown to decrease the expression levels of inflammatory factors such as IL-6 and TNF-α in macrophage cell lines, indicating potential anti-inflammatory properties.
Case Studies
- Study on Cancer Cell Lines : In a study evaluating the effects of benzothiazole derivatives, this compound was found to significantly inhibit the proliferation of A431 and A549 cells at concentrations ranging from 1 to 4 μM. Flow cytometry analysis revealed that the compound induced apoptosis and arrested the cell cycle in these cancer cells.
- Inflammation Model : Another study utilized RAW264.7 macrophages to assess the impact of this compound on inflammatory cytokines. The results indicated a marked reduction in IL-6 and TNF-α levels following treatment with varying concentrations of the compound.
Q & A
Basic: How is N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride synthesized, and what are the optimal reaction conditions?
Answer:
The synthesis typically involves coupling a benzo[d]thiazole precursor with a morpholinopropyl-containing amine. For example:
- Step 1: React 4-fluorobenzo[d]thiazol-2-amine with a butyramide derivative bearing a leaving group (e.g., chloride) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like THF or DMF at 60–80°C .
- Step 2: Introduce the 3-morpholinopropyl group via nucleophilic substitution or amide coupling, often using ethanol or THF as solvents under reflux (70–80°C) .
- Purification: Recrystallization from ethanol or column chromatography with ethyl acetate/hexane mixtures yields the hydrochloride salt .
Key Conditions:
- Catalysts: Triethylamine or DMAP for amide bond formation .
- Yields: Optimized to 60–90% by controlling stoichiometry and reaction time .
Basic: What spectroscopic methods are used to characterize this compound, and how are data interpreted?
Answer:
- 1H/13C-NMR: Assign peaks for the fluorobenzo[d]thiazole (e.g., aromatic protons at δ 7.2–8.5 ppm) and morpholinopropyl group (N-CH₂ protons at δ 2.4–3.5 ppm). The butyramide chain shows signals at δ 1.6–2.2 ppm (CH₂) .
- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C asymmetric stretch (~1120 cm⁻¹) .
- Elemental Analysis: Validate C, H, N, S, and F percentages (e.g., theoretical vs. experimental C%: 55.2 vs. 54.8) .
Advanced: How can researchers analyze contradictory biological activity data across different studies?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory assays) or incubation times .
- Solubility Issues: Use DMSO concentrations >0.1% may inhibit certain pathways. Pre-test solubility in PBS or culture media .
- Data Normalization: Normalize activity to positive controls (e.g., dexamethasone for inflammation studies) and report IC₅₀ values with confidence intervals .
Resolution Strategy:
Replicate assays using standardized protocols (e.g., MTT for cytotoxicity ) and validate via orthogonal methods (e.g., ELISA for cytokine levels) .
Advanced: What in silico approaches predict the binding affinity of this compound to target proteins?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like COX-2 or NF-κB. The morpholinopropyl group may form hydrogen bonds with Asp48 or Tyr355 .
- QSAR Models: Correlate substituent electronegativity (e.g., fluorine) with activity. Fluorine at the 4-position enhances hydrophobic interactions .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Recrystallization: Use ethanol/water mixtures (80:20 v/v) to isolate the hydrochloride salt, achieving >95% purity .
- Flash Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for intermediates. Monitor by TLC (Rf ~0.4) .
- HPLC: Use a C18 column (acetonitrile/0.1% TFA gradient) for final purity assessment (>98%) .
Advanced: How does the morpholinopropyl group influence pharmacokinetic properties?
Answer:
- Solubility: The morpholine oxygen increases water solubility (logP reduced by ~0.5 units vs. non-polar analogs) .
- Metabolic Stability: Morpholine resists CYP3A4 oxidation, extending half-life in hepatic microsomes (t₁/₂ > 120 min) .
- Tissue Penetration: The group enhances blood-brain barrier permeability (Pe > 5 × 10⁻⁶ cm/s in PAMPA assays) .
Advanced: What strategies resolve cytotoxicity discrepancies in different cell lines?
Answer:
- Standardized Assays: Use MTT () with identical cell densities (1 × 10⁴ cells/well) and serum concentrations (10% FBS) .
- Mechanistic Profiling: Compare apoptosis (Annexin V) vs. necrosis (LDH release) pathways in sensitive vs. resistant lines .
- Omics Integration: Perform RNA-seq to identify differentially expressed genes (e.g., Bcl-2 downregulation in HepG2 vs. MCF7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
